molecular formula C6H13NO4 B1202084 1-Deoxymannojirimycin CAS No. 84444-90-6

1-Deoxymannojirimycin

Cat. No. B1202084
CAS RN: 84444-90-6
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-KVTDHHQDSA-N
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Description

1-Deoxymannojirimycin (DMJ) is an alpha-glucosidase inhibitor with antiviral action . It is a small molecule that falls under the category of experimental groups . DMJ is also known as an iminosugar, a class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of DMJ and its derivatives has been achieved through an efficient 4-step methodology from a carbohydrate starting material . This process exploits chemo and regioselective reactions to allow for a total synthesis with minimal use of protecting groups .


Molecular Structure Analysis

The IUPAC name of DMJ is (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol . It is a biologically active natural compound with a molecular weight of 163.17 g/mol . The chemical formula of DMJ is C6H13NO4 .


Chemical Reactions Analysis

DMJ is a specific inhibitor of class I α1,2-mannosidase . By inhibiting α1,2-mannosidase activity, this compound generates N-linked oligosaccharides with high mannose content .


Physical And Chemical Properties Analysis

DMJ is a small molecule with an average weight of 163.1717 and a monoisotopic weight of 163.084457909 . The chemical formula of DMJ is C6H13NO4 .

Scientific Research Applications

  • Inhibition of α-Mannosidases : DMJ is a specific inhibitor of Golgi α-mannosidase I at low μmolar concentrations, impacting oligosaccharide processing in vivo (Bischoff & Kornfeld, 1984).

  • Potential Anti-Cancer Therapy : Investigated as a potential anti-cancer therapy, DMJ inhibits class I α-mannosidase enzymes, triggering ER stress and the Unfolded Protein Response (UPR) pathway, leading to apoptosis in human hepatocarcinoma cells (Skinner, 2018).

  • Microbial Epimerization : Research on microbial conversion of 1-deoxynojirimycin to 1-deoxymannojirimycin demonstrates its role as a potent mannosidase inhibitor blocking the conversion of high-mannose to complex saccharide on N-asparagine linked glucan biosynthesis (Furumoto et al., 1989).

  • Impact on Viral Glycoproteins : DMJ affects the processing of the oligosaccharide portion of viral and cellular N-linked glycoproteins, influencing the susceptibility to digestion by endoglucosaminidase H (Elbein et al., 1984).

  • Membrane Protein Biosynthesis : DMJ does not interfere with the surface expression of certain integral membrane proteins like vesicular stomatitis virus G protein, influenza virus hemagglutinin, and human class I histocompatibility antigens, despite altering their oligosaccharides (Burke et al., 1984).

  • Inhibition of Alpha-L-Fucosidase : As a derivative of deoxyfuconojirimycin and deoxymannojirimycin, DMJ is a potent inhibitor of human liver alpha-L-fucosidase, with implications for understanding the structural requirements of inhibitors of alpha- and beta-D-mannosidases (Winchester et al., 1990).

  • Role in Glycosylation of Human Fibronectin Receptor : DMJ's role as an inhibitor of Golgi alpha-mannosidase IA and IB is leveraged to assess its impact on asparagine-linked oligosaccharides in the structure and function of the integrin fibronectin receptor (Akiyama et al., 1989).

  • Synthesis for HIV-Protease Inhibition : Synthesis strategies for DMJ are developed for its application as an analogue of a known HIV-protease inhibitor (Chéry & Murphy, 2004).

  • Dual Effect on Mannose Uptake and N-Glycan Processing : DMJ exhibits a dual effect in differentiated intestinal cells, influencing both mannose uptake and N-glycan trimming. This highlights the nuanced interaction between cell morphology and DMJ's biological effects (Ogier-Denis et al., 1990).

  • Antiretroviral Activity Study : The study of specific inhibitors of glycosidases and mannosidases involved in N-linked oligosaccharide processing of glycoproteins reveals insights into the antiretroviral activity of compounds like DMJ (Sunkara et al., 1987).

Safety And Hazards

When handling DMJ, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The production of DMJ during microbial fermentation has potential for industrial applications . With the development of micro-biotechnology, researchers are exploring future perspectives of research on DMJ .

properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxymannojirimycin

CAS RN

84444-90-6
Record name D-manno-Deoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084444906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-deoxymannojirimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
C Boucheron, P Compain, OR Martin - Tetrahedron letters, 2006 - Elsevier
A stereodivergent synthesis of N-alkylated 1-deoxygalactonojirimycin and 1-deoxymannojirimycin derivatives has been achieved from a protected 1-deoxynojirimycin intermediate …
Number of citations: 31 www.sciencedirect.com
H Setoi, H Takeno, M Hashimoto - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… 1—Deoxymannojirimycin (2) The hydroxy group in the starting material 2, prepared from D—mannose as described in the preceding paper,6) was protected as TBDMS ether in a …
Number of citations: 31 www.jstage.jst.go.jp
RL Pederson, MJ Kim, CH Wong - Tetrahedron letters, 1988 - Elsevier
… and 1 -deoxymannojirimycin … to 1 -deoxymannojirimycin. Separation of 1 and 2 can be done with chromatography on a Dowex 50 (Ba+2) column (3.0 x 76 cm) using water as a …
Number of citations: 115 www.sciencedirect.com
T Ziegler, A Straub, F Effenberger - … Chemie International Edition …, 1988 - Wiley Online Library
The title compounds 1, 2, and 3 are highly effective glycosidase inhibitors. They were synthesized from achiral starting compounds by enzyme-catalyzed CC coupling of …
Number of citations: 142 onlinelibrary.wiley.com
YM Xu, WS Zhou - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… Initially, we report on the use of 4a as a building block for the synthesis of ()-1-deoxymannojirimycin 1a. As depicted in Scheme 2, treatment of 4a with triethyl orthoformate generated 5a, …
Number of citations: 55 pubs.rsc.org
S Takahashi, H Kuzuhara - Journal of carbohydrate chemistry, 1998 - Taylor & Francis
… a mimic of the basic repeating disaccharide unit of heparan sulfate therefrom6 In order to extend the utility of 4, our attention has next been directed towards 1 -deoxymannojirimycin (2)',…
Number of citations: 12 www.tandfonline.com
J Balzarini - FEBS letters, 2007 - Elsevier
… In this study, we wanted to investigate whether the concomitant combination of CBAs and the glycosylation inhibitor 1-deoxymannojirimycin (DMJ) against wild-type and mutant (glycan-…
Number of citations: 30 www.sciencedirect.com
Y Lu, YY Xu, KY Fan, ZH Shen - Biochemical and biophysical research …, 2006 - Elsevier
… In this study, 1-deoxymannojirimycin, a specific inhibitor of α1,2-mannosidase and generating ‘… The results indicate the ‘high Man’ structure generated by 1-deoxymannojirimycin may …
Number of citations: 27 www.sciencedirect.com
J Bischoff, L Liscum, R Kornfeld - Journal of Biological Chemistry, 1986 - Elsevier
… 1-deoxymannojirimycin-… a 1-deoxymannojirimycin-sensitive alpha-mannosidase. When cells were radiolabeled with [2-(3)H]mannose for 15 h in the presence of 1-deoxymannojirimycin …
Number of citations: 158 www.sciencedirect.com
J Bischoff, R Kornfeld - Biochemical and biophysical research …, 1984 - Elsevier
The mannose analogue, 1-deoxymannojirimycin, has been tested for its effect on five α-mannosidase activities present in rat liver and shown to be a specific inhibitor of Golgi α-…
Number of citations: 161 www.sciencedirect.com

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